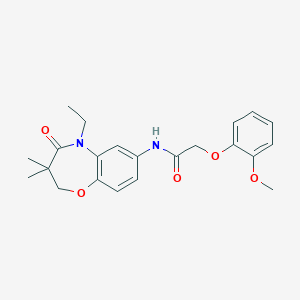

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-24-16-12-15(10-11-17(16)29-14-22(2,3)21(24)26)23-20(25)13-28-19-9-7-6-8-18(19)27-4/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCKZDVVBOIIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazepine core, followed by the introduction of the ethyl and dimethyl groups, and finally the attachment of the methoxyphenoxyacetamide moiety. Common reagents used in these reactions include ethylating agents, dimethylating agents, and acylating agents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

Medicine: The compound’s unique structure could make it a candidate for the development of new therapeutic agents.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its benzoxazepine core, distinguishing it from other acetamide derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

*Inferred from structural similarity to protease inhibitors.

Key Observations:

Core Heterocycle Influence: The benzoxazepine core in the target compound may enhance CNS permeability compared to thiazolidinone (3c) or tetrahydrobenzothiophene () derivatives, as oxygen-rich heterocycles often improve blood-brain barrier penetration . Thiazolidinone-based analogs (e.g., 3c) exhibit hypoglycemic activity due to interactions with peroxisome proliferator-activated receptors (PPAR-γ), suggesting the target compound’s acetamide side chain could be optimized for similar targets .

Substituent Effects: The 2-methoxyphenoxy group in the target compound and 3c may enhance lipid solubility, but the nitro group in 3c introduces electron-withdrawing effects that could reduce metabolic stability compared to the target’s ethyl/dimethyl substituents . Compounds with peptidic backbones () prioritize hydrogen-bonding interactions (e.g., with proteases), whereas the benzoxazepine’s rigidity may favor allosteric binding modes .

Hydrogen-Bonding and Crystallography

The benzoxazepine’s ketone and ether oxygen atoms may participate in C=O⋯H–N or O⋯H–O interactions, as observed in Etter’s graph-set analysis for molecular aggregation .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure includes a benzoxazepine core and various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 484.5 g/mol . The structural features of this compound are significant in determining its pharmacological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 484.5 g/mol |

| Core Structure | Benzoxazepine derivative |

Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) may interact with specific enzymes or receptors involved in various biological pathways. Its potential mechanisms include:

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may modulate pathways involved in neurodegenerative diseases.

Case Studies

- Anti-inflammatory Efficacy : In vitro studies demonstrated that derivatives of benzoxazepine compounds exhibit significant reductions in inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS). This suggests that N-(5-ethyl-3,3-dimethyl-4-oxo) could be developed as a therapeutic agent for inflammatory diseases.

- Neuroprotective Potential : Research into similar compounds has indicated their ability to cross the blood-brain barrier and exert protective effects against neuronal damage in models of Alzheimer's disease. This raises the possibility that N-(5-ethyl-3,3-dimethyl-4-oxo) could be explored for neurodegenerative conditions .

Synthesis Methods

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo) typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : To form the benzoxazepine core.

- Functional Group Modifications : To introduce methoxyphenoxy and acetamide functionalities.

- Optimization Techniques : Utilizing automated systems to enhance yield and purity during synthesis.

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis of benzoxazepin-acetamide derivatives typically involves multi-step reactions, including amide coupling and cyclization. Critical steps include:

- Reagent selection : Use of chloroacetyl chloride for amide bond formation (as seen in analogous syntheses) .

- Reaction monitoring : TLC (thin-layer chromatography) to track reaction completion and minimize side products .

- Solvent optimization : Polar aprotic solvents like DMF (dimethylformamide) enhance reactivity in heterocyclic ring formation .

- Purification : Recrystallization using pet-ether or EtOAc/hexane mixtures ensures high purity .

Q. Which spectroscopic methods are critical for structural validation?

A combination of techniques is required:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons in δ 6.9–7.5 ppm) and confirms acetamide linkages .

- IR spectroscopy : Detects carbonyl stretches (~1667 cm⁻¹ for oxazepin-4-one) and amide N-H bonds (~3468 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] in related compounds) and fragmentation patterns .

Q. What are common intermediates in synthesizing benzoxazepin derivatives?

Key intermediates include:

- Chloroacetamide precursors : Synthesized via refluxing amines with chloroacetyl chloride in triethylamine .

- Benzylidene-thiazolidinedione derivatives : Used for introducing substituents via Knoevenagel condensation .

- Cyclized tetrahydrobenzoxazepinones : Formed under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Questions

Q. How can computational chemistry optimize the synthesis route?

- Reaction path search : Quantum chemical calculations predict energetically favorable pathways for cyclization and amide bond formation .

- Transition state analysis : Identifies rate-limiting steps (e.g., ring closure) to adjust temperature or catalyst use .

- Machine learning : Trains models on reaction yields from literature (e.g., solvent polarity effects) to recommend optimal conditions .

Q. How to address discrepancies in spectral data during structural validation?

- Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., 2-(2-methoxyphenoxy)acetamide derivatives) to resolve ambiguities .

- Dynamic NMR : Resolve conformational equilibria (e.g., rotamers in acetamide groups) by variable-temperature experiments .

- Replication : Repeat synthesis under controlled conditions to distinguish experimental artifacts from true structural anomalies .

Q. What statistical experimental design methods improve reaction yields?

- Factorial design : Vary parameters (temperature, solvent ratio, catalyst loading) to identify significant factors .

- Response surface methodology (RSM) : Optimizes conditions (e.g., reflux time) for maximum yield .

- Taguchi arrays : Reduces experimental runs while testing interactions (e.g., DMF volume vs. K₂CO₃ concentration) .

Q. How to handle heterogeneous reaction conditions in large-scale synthesis?

- Membrane separation : Isolate intermediates using ultrafiltration or nanofiltration to maintain reaction homogeneity .

- Flow chemistry : Continuous processing minimizes batch variability and improves heat management during exothermic steps (e.g., cyclization) .

- In-line analytics : Real-time HPLC monitoring ensures consistent product quality .

Methodological Notes

- Avoid trial-and-error approaches : Integrate computational predictions with high-throughput screening to reduce development time .

- Data contradiction resolution : Use meta-analysis of published datasets (e.g., PubChem, peer-reviewed journals) to validate spectral assignments .

- Ethical considerations : Document reaction hazards (e.g., chloroacetyl chloride toxicity) and adhere to green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.